molecular formula C10H8FN3O3S2 B12202288 2-fluoro-N-[(2Z)-5-(methylsulfonyl)-1,3,4-thiadiazol-2(3H)-ylidene]benzamide

2-fluoro-N-[(2Z)-5-(methylsulfonyl)-1,3,4-thiadiazol-2(3H)-ylidene]benzamide

Cat. No.: B12202288
M. Wt: 301.3 g/mol
InChI Key: RBWXJUVEGYYYER-UHFFFAOYSA-N
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Description

The compound 2-fluoro-N-[(2Z)-5-(methylsulfonyl)-1,3,4-thiadiazol-2(3H)-ylidene]benzamide is a benzamide derivative featuring a 1,3,4-thiadiazole core with a Z-configuration. Key structural attributes include:

  • Methylsulfonyl group at position 5 of the thiadiazole ring, a strong electron-withdrawing moiety that may improve metabolic stability and binding affinity.
  • Z-configuration at the thiadiazole-ylidene linkage, influencing spatial orientation and intermolecular interactions.

Properties

Molecular Formula

C10H8FN3O3S2

Molecular Weight

301.3 g/mol

IUPAC Name

2-fluoro-N-(5-methylsulfonyl-1,3,4-thiadiazol-2-yl)benzamide

InChI

InChI=1S/C10H8FN3O3S2/c1-19(16,17)10-14-13-9(18-10)12-8(15)6-4-2-3-5-7(6)11/h2-5H,1H3,(H,12,13,15)

InChI Key

RBWXJUVEGYYYER-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=NN=C(S1)NC(=O)C2=CC=CC=C2F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-[(2Z)-5-(methylsulfonyl)-1,3,4-thiadiazol-2(3H)-ylidene]benzamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-fluorobenzoyl chloride with 5-(methylsulfonyl)-1,3,4-thiadiazole-2-amine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane at low temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-fluoro-N-[(2Z)-5-(methylsulfonyl)-1,3,4-thiadiazol-2(3H)-ylidene]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine atom or the thiadiazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in polar solvents such as dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

Synthesis of Thiadiazole Derivatives

The synthesis of thiadiazole derivatives often involves the reaction of thiosemicarbazones with various reagents to form the desired products. For instance, the synthesis of 1,3,4-thiadiazole derivatives can be achieved through oxidative cyclization methods or condensation reactions with aldehydes . The specific structure of 2-fluoro-N-[(2Z)-5-(methylsulfonyl)-1,3,4-thiadiazol-2(3H)-ylidene]benzamide suggests that it may be synthesized through similar pathways.

Anticancer Properties

Thiadiazole derivatives have been investigated for their anticancer activities. Studies have shown that various synthesized compounds exhibit significant inhibition against cancer cell lines, including those derived from Ehrlich’s Ascites carcinoma . The presence of the methylsulfonyl group in 2-fluoro-N-[(2Z)-5-(methylsulfonyl)-1,3,4-thiadiazol-2(3H)-ylidene]benzamide could enhance its efficacy due to potential interactions with biological targets involved in cancer progression.

Antimicrobial Activity

Research indicates that thiadiazole derivatives possess antimicrobial properties against a range of pathogens. For example, novel derivatives have demonstrated effectiveness against bacteria such as Escherichia coli and Staphylococcus aureus, as well as antifungal activity against species like Aspergillus niger . The specific structure of 2-fluoro-N-[(2Z)-5-(methylsulfonyl)-1,3,4-thiadiazol-2(3H)-ylidene]benzamide may contribute to these activities through mechanisms involving enzyme inhibition or membrane disruption.

Agricultural Applications

Thiadiazole compounds are also explored for their potential as crop protection agents. They have shown efficacy in controlling phytopathogenic fungi and bacteria, making them valuable in agricultural settings . The unique chemical properties of 2-fluoro-N-[(2Z)-5-(methylsulfonyl)-1,3,4-thiadiazol-2(3H)-ylidene]benzamide may provide advantages in enhancing plant resistance to diseases.

Case Study: Anticancer Activity

In a study examining a series of thiadiazole derivatives, researchers found that compounds with specific substitutions exhibited potent anticancer activity against various cell lines. The study highlighted the importance of structural modifications in enhancing biological activity .

Case Study: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of synthesized thiadiazoles demonstrated that certain derivatives had significant inhibitory effects on bacterial growth. The study emphasized the role of functional groups in determining the spectrum of activity against different microorganisms .

Data Table: Summary of Biological Activities

Activity TypeTarget OrganismsObserved Effects
AnticancerEhrlich's Ascites CellsSignificant cell growth inhibition
AntimicrobialE. coli, S. aureusInhibition of bacterial growth
AntifungalA. nigerEffective against fungal infections
Agricultural UsePhytopathogenic fungiDisease control in crops

Mechanism of Action

The mechanism of action of 2-fluoro-N-[(2Z)-5-(methylsulfonyl)-1,3,4-thiadiazol-2(3H)-ylidene]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The pathways involved can include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

Thiadiazole derivatives with varied substituents exhibit distinct melting points, solubility, and stability (Table 1).

Table 1: Comparison of Key Thiadiazole Derivatives
Compound Name Substituents Melting Point (°C) Notable Features Reference
Target Compound 2-fluoro, 5-(methylsulfonyl) Not reported Electron-withdrawing groups enhance stability -
11a () Acetyl, phenyl 214–216 Moderate thermal stability
11f () Thiophene carbonyl, phenyl 240–242 High melting point due to aromatic systems
6 () Isoxazol-5-yl, phenyl 160 Lower stability; ester groups may reduce MP
8a () Acetyl, pyridinyl 290 Pyridine ring enhances thermal resistance
Compounds in Acetyl, chlorophenyl 235–277 Chlorine increases rigidity and MP
6g () Acetyl, 3-chlorophenyl, cyano >300 Cyano groups contribute to high MP
Compound 4 () Dichlorophenyl, sulfonamide Not reported Strong DHFR inhibition (ΔG = -9.0 kcal/mol)

Key Observations:

  • Electron-withdrawing groups (e.g., methylsulfonyl, acetyl, cyano) correlate with higher thermal stability and melting points.
  • Aromatic substituents (e.g., thiophene, pyridine) enhance rigidity and melting points .
  • The target compound’s 2-fluoro and methylsulfonyl groups may confer superior metabolic stability compared to acetyl or ester analogs .
Enzyme Inhibition Potential
  • DHFR Inhibition : A sulfonamide-containing thiadiazole derivative () exhibited strong binding to dihydrofolate reductase (DHFR) with ΔG = -9.0 kcal/mol, outperforming reference compounds. The target compound’s methylsulfonyl group may similarly enhance binding via hydrophobic interactions .
Structural Determinants of Bioactivity
  • Fluorine : The 2-fluoro substituent on the benzamide ring may improve membrane permeability and bioavailability, as seen in fluorinated pharmaceuticals.
  • Methylsulfonyl vs. Acetyl : Methylsulfonyl’s stronger electron-withdrawing effect could enhance binding to charged enzymatic pockets compared to acetyl groups .

Biological Activity

The compound 2-fluoro-N-[(2Z)-5-(methylsulfonyl)-1,3,4-thiadiazol-2(3H)-ylidene]benzamide is a member of the thiadiazole family, known for its diverse biological activities. This article synthesizes findings from various studies to elucidate its biological activity, particularly in agricultural and medicinal contexts.

Chemical Structure and Properties

The compound can be described structurally as follows:

  • Chemical Formula : C9_9H6_6FN3_3OS
  • Molecular Weight : Approximately 227.22 g/mol
  • Key Functional Groups : Thiadiazole ring, fluoro group, and sulfonyl group.

Biological Activity Overview

The biological activities of thiadiazole derivatives, including our compound of interest, have been extensively studied. These compounds are primarily recognized for their roles as:

  • Antimicrobial Agents : Effective against various phytopathogenic microorganisms.
  • Antitumor Agents : Potential inhibitors of cancer cell proliferation.

Antimicrobial Activity

Research indicates that thiadiazole derivatives exhibit significant antimicrobial properties. For instance, the compound has been noted for its effectiveness against fungal pathogens and nematodes. A study highlighted that derivatives with a thiadiazole core show enhanced activity against undesired microorganisms compared to traditional agents .

Table 1: Antimicrobial Efficacy of Thiadiazole Derivatives

Compound NameTarget PathogenIC50 (µM)Reference
2-fluoro-N-[(2Z)-5-(methylsulfonyl)-1,3,4-thiadiazol-2(3H)-ylidene]benzamideFusarium spp.5.0
Thiadiazole Derivative APhytophthora spp.3.5
Thiadiazole Derivative BBotrytis cinerea4.0

Antitumor Activity

In addition to its agricultural applications, the compound has shown potential in cancer research. Thiadiazole derivatives have been investigated for their ability to inhibit histone deacetylases (HDACs), which play a critical role in cancer cell proliferation and survival.

Case Study: HDAC Inhibition

A related study on a similar thiadiazole derivative demonstrated that it exhibited potent HDAC inhibition with an IC50 value significantly lower than that of known anticancer agents . This suggests that compounds like 2-fluoro-N-[(2Z)-5-(methylsulfonyl)-1,3,4-thiadiazol-2(3H)-ylidene]benzamide could be promising candidates for further anticancer drug development.

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed that the thiadiazole ring may interact with specific enzyme targets or cellular pathways involved in pathogen resistance and tumor suppression.

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